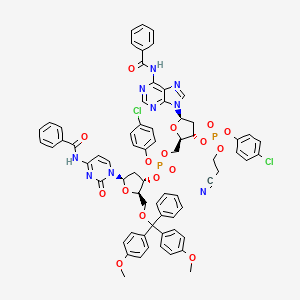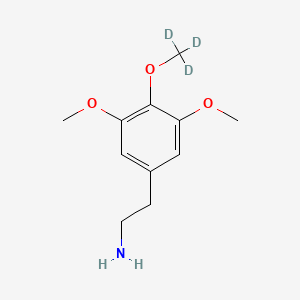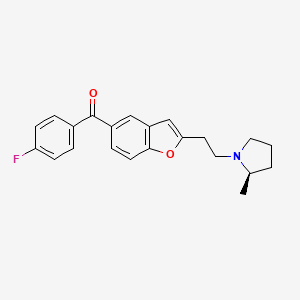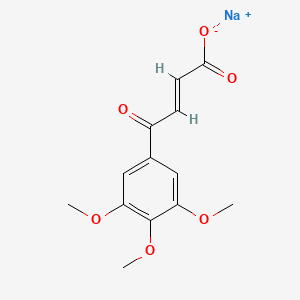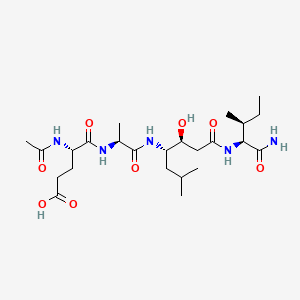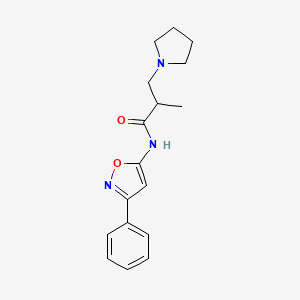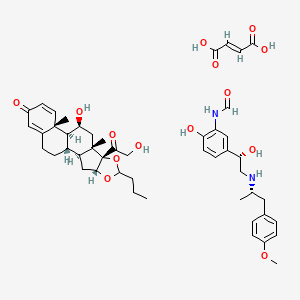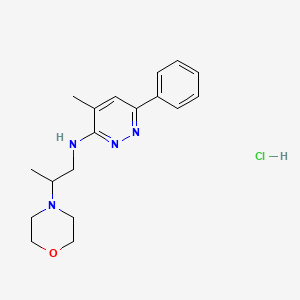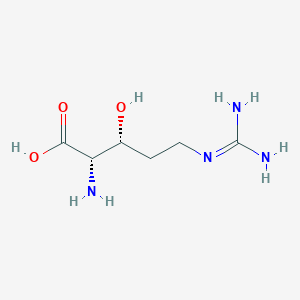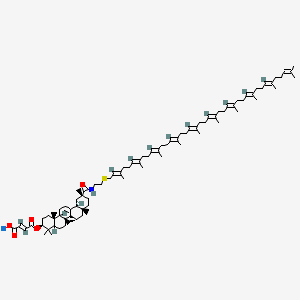
Olean-12-en-29-amide, 3-((2-carboxy-1-oxo-2-propenyl)oxy)-N-(2-((3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaenyl)thio)ethyl)-, monosodium salt, hydrate, (3-beta(Z),20-beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olean-12-en-29-amide, 3-((2-carboxy-1-oxo-2-propenyl)oxy)-N-(2-((3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaenyl)thio)ethyl)-, monosodium salt, hydrate, (3-beta(Z),20-beta)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and a long hydrocarbon chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the amide bond, esterification, and the introduction of the thioether linkage. The reaction conditions may vary depending on the specific synthetic route chosen, but common reagents include carboxylic acids, amines, and thiols. The reactions are often carried out under controlled temperatures and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would likely include purification steps such as crystallization, distillation, and chromatography to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the main hydrocarbon chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oleanolic Acid: A naturally occurring triterpenoid with similar structural features.
Ursolic Acid: Another triterpenoid with comparable biological activities.
Betulinic Acid: Known for its anticancer properties and structural similarity.
Uniqueness
This compound’s uniqueness lies in its specific functional groups and long hydrocarbon chain, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
118642-25-4 |
|---|---|
Molekularformel |
C86H134NNaO5S |
Molekulargewicht |
1317.0 g/mol |
IUPAC-Name |
sodium;(E)-4-[[(3S,6aR,6bS,8aS,11R,12aS,14bR)-11-[2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]sulfanylethylcarbamoyl]-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-oxobut-2-enoate |
InChI |
InChI=1S/C86H135NO5S.Na/c1-63(2)28-19-29-64(3)30-20-31-65(4)32-21-33-66(5)34-22-35-67(6)36-23-37-68(7)38-24-39-69(8)40-25-41-70(9)42-26-43-71(10)44-27-45-72(11)52-60-93-61-59-87-80(91)83(15)56-55-82(14)57-58-85(17)73(74(82)62-83)46-47-76-84(16)53-51-77(92-79(90)49-48-78(88)89)81(12,13)75(84)50-54-86(76,85)18;/h28,30,32,34,36,38,40,42,44,46,48-49,52,74-77H,19-27,29,31,33,35,37,39,41,43,45,47,50-51,53-62H2,1-18H3,(H,87,91)(H,88,89);/q;+1/p-1/b49-48+,64-30+,65-32+,66-34+,67-36+,68-38+,69-40+,70-42+,71-44+,72-52+;/t74-,75?,76?,77+,82-,83-,84+,85-,86-;/m1./s1 |
InChI-Schlüssel |
BVBFSZHQOJZGBG-DQFFLISJSA-M |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CSCCNC(=O)[C@@]1(CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)OC(=O)/C=C/C(=O)[O-])C)C)[C@H]2C1)C)C)C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C.[Na+] |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCSCCNC(=O)C1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC(=O)[O-])C)C)C2C1)C)C)C)C)C)C)C)C)C)C)C)C)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


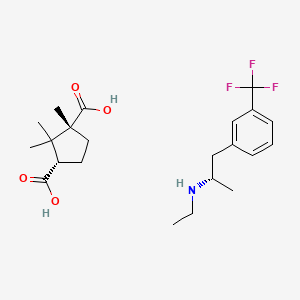
![N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12759124.png)

